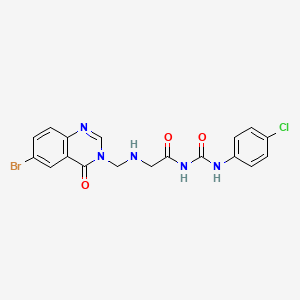

Acetamide, 2-(((6-bromo-4-oxo-3(4H)-quinazolinyl)methyl)amino)-N-(((4-chlorophenyl)amino)carbonyl)-

Description

The compound Acetamide, 2-(((6-bromo-4-oxo-3(4H)-quinazolinyl)methyl)amino)-N-(((4-chlorophenyl)amino)carbonyl)- features a complex structure integrating a 6-bromo-4-oxoquinazolinyl core, a methylamino linker, and a urea-functionalized 4-chlorophenyl group. This hybrid architecture combines key pharmacophoric elements:

- Quinazolinone moiety: Known for biological relevance, including kinase inhibition and antimicrobial activity .

- Urea linkage: Facilitates hydrogen bonding, critical for target recognition .

Synthetic routes for analogous compounds (e.g., coupling diazonium salts with cyanoacetanilides or nucleophilic substitutions on chlorinated quinazolines ) suggest plausible pathways for its preparation.

Properties

CAS No. |

86816-93-5 |

|---|---|

Molecular Formula |

C18H15BrClN5O3 |

Molecular Weight |

464.7 g/mol |

IUPAC Name |

2-[(6-bromo-4-oxoquinazolin-3-yl)methylamino]-N-[(4-chlorophenyl)carbamoyl]acetamide |

InChI |

InChI=1S/C18H15BrClN5O3/c19-11-1-6-15-14(7-11)17(27)25(10-22-15)9-21-8-16(26)24-18(28)23-13-4-2-12(20)3-5-13/h1-7,10,21H,8-9H2,(H2,23,24,26,28) |

InChI Key |

WWKFLOCCWISWPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC(=O)CNCN2C=NC3=C(C2=O)C=C(C=C3)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((6-Bromo-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-((4-chlorophenyl)carbamoyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinazolinone Core: Starting with an appropriate anthranilic acid derivative, cyclization reactions are employed to form the quinazolinone core.

Amidation: The acetamide group is introduced through amidation reactions using suitable amines and acylating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone core.

Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

Substitution: Halogen atoms like bromine can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of 383.2 g/mol. The structure includes a quinazoline core, which is known for its diverse pharmacological properties. The introduction of bromo and chloro substituents enhances its biological activity, making it a candidate for various therapeutic applications.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit promising anticancer properties. The specific acetamide compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies suggest that it may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression .

Analgesic and Anti-inflammatory Properties

Several studies have synthesized derivatives of quinazoline and acetamide to assess their analgesic and anti-inflammatory effects. For instance, compounds related to this acetamide have shown significant analgesic activity comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs), but with a lower ulcerogenic index . This suggests potential as a safer alternative for pain management.

Antimicrobial Activity

The acetamide derivative has also been tested for antimicrobial efficacy. Its structural components allow it to interact with bacterial cell membranes, leading to inhibition of growth in various bacterial strains . This property could be leveraged in developing new antibiotics.

Antioxidant Effects

Studies have demonstrated that acetamides possess antioxidant properties, which can protect cells from oxidative stress-related damage. This is particularly relevant in the context of chronic diseases where oxidative stress plays a critical role .

Synthetic Routes

The synthesis of 2-(((6-bromo-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-((4-chlorophenyl)carbamoyl)acetamide typically involves multi-step organic reactions:

- Formation of the Quinazolinone Core: Starting from an anthranilic acid derivative, cyclization reactions are employed to form the quinazolinone structure.

- Amidation: The acetamide group is introduced through amidation reactions using suitable amines and acylating agents .

Industrial Production Techniques

For large-scale synthesis, methods such as continuous flow chemistry and automated synthesis are utilized to enhance yield and purity while reducing costs .

Case Study 1: Analgesic Activity Evaluation

In a controlled study, a series of quinazoline-based acetamides were synthesized and tested for analgesic activity using animal models. The results indicated that certain derivatives exhibited significant pain relief comparable to established analgesics, with reduced gastrointestinal side effects .

Case Study 2: Antimicrobial Testing

A comparative study assessed the antimicrobial efficacy of several quinazoline derivatives against common pathogens. The findings revealed that the acetamide derivative displayed potent antibacterial activity, suggesting its potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of 2-(((6-Bromo-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-((4-chlorophenyl)carbamoyl)acetamide involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Biological Activity

Acetamide derivatives, particularly those incorporating quinazoline moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Acetamide, 2-(((6-bromo-4-oxo-3(4H)-quinazolinyl)methyl)amino)-N-(((4-chlorophenyl)amino)carbonyl)- is a notable example, exhibiting potential in various therapeutic areas including analgesic, antimicrobial, and anticancer activities. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

This compound is synthesized through a multi-step process involving the reaction of substituted quinazoline derivatives with acetamides. The synthesis typically involves the use of reagents such as potassium carbonate and various amine derivatives under reflux conditions in organic solvents like dioxane.

1. Analgesic Activity

Research has demonstrated that quinazoline derivatives exhibit significant analgesic properties. One study evaluated a series of acetamides derived from quinazolines and reported notable analgesic effects in animal models. The analgesic activity was assessed using the hot plate and formalin tests, with results indicating that certain derivatives provided pain relief comparable to established analgesics like morphine .

Table 1: Analgesic Activity of Selected Quinazoline Derivatives

| Compound | Analgesic Activity (mg/kg) | Method Used |

|---|---|---|

| 4.1 | 50 | Hot Plate |

| 4.2 | 25 | Formalin Test |

| 4.3 | 75 | Hot Plate |

2. Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against various pathogens. A study reported that certain derivatives, including those similar to the target compound, displayed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be low, indicating potent antimicrobial properties .

Table 2: Antimicrobial Activity Against Selected Pathogens

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.25 |

| 7b | Escherichia coli | 0.22 |

| 7b | Pseudomonas aeruginosa | 0.30 |

3. Inhibition of Heme Oxygenase-1 (HO-1)

The compound has also been investigated for its inhibitory effects on heme oxygenase-1 (HO-1), an enzyme implicated in various pathological conditions including inflammation and cancer. IC50 values for several derivatives were reported, with some showing promising inhibition at concentrations less than 10 µM .

Table 3: HO-1 Inhibition Data

| Compound | IC50 (µM) |

|---|---|

| 7a | 8.34 |

| 11a | 5.67 |

| 11b | 9.12 |

Case Study: Antimicrobial Efficacy

In a recent investigation, a derivative similar to the target compound was tested against clinical isolates of Staphylococcus epidermidis. The study found that the derivative not only inhibited bacterial growth but also significantly reduced biofilm formation, which is crucial for treating infections associated with medical devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.